molecular formula C14H16KN2O4 B1668435 Carboxy-PTIO potassium salt

Carboxy-PTIO potassium salt

Cat. No.: B1668435
M. Wt: 315.39 g/mol
InChI Key: VYEUQMVIGXFZQU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2-(4-carboxylatophenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide is a potassium salt having 2-(4-carboxylatophenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide as the counterion. It has a role as a radical scavenger and an apoptosis inhibitor. It is a potassium salt and an organic radical. It contains a carboxylato-PTIO.

Mechanism of Action

Target of Action

Carboxy-PTIO, potassium salt primarily targets Nitric Oxide (NO) . Nitric Oxide is a key signaling molecule in the body that plays a crucial role in various physiological and pathological processes.

Mode of Action

Carboxy-PTIO, potassium salt acts as a scavenger of Nitric Oxide (NO) . It reacts with NO to form carboxy-PTI derivatives, which in turn inhibits Nitric Oxide Synthase (NOS), an enzyme responsible for the production of NO .

Biochemical Pathways

The primary biochemical pathway affected by Carboxy-PTIO, potassium salt is the Nitric Oxide Synthase (NOS) pathway . By scavenging NO and inhibiting NOS, Carboxy-PTIO, potassium salt can modulate the downstream effects of NO, such as vasodilation and neurotransmission .

Pharmacokinetics

It is known to be water-soluble , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The primary result of Carboxy-PTIO, potassium salt’s action is the reduction of NO levels in the body . This can lead to concentration-dependent reductions of murine aortic relaxation . At concentrations of 300µM or more, Carboxy-PTIO, potassium salt can slightly enhance relaxation elicited by nitrergic nerve stimulation .

Action Environment

The action of Carboxy-PTIO, potassium salt can be influenced by various environmental factors. For instance, it has been used to examine the generation of nitric oxide in reaction mixtures . It has also been added to neurons to analyze its effect on glucose/oxygen/serum deprivation (GOSD) conditions .

Properties

InChI

InChI=1S/C14H17N2O4.K/c1-13(2)14(3,4)16(20)11(15(13)19)9-5-7-10(8-6-9)12(17)18;/h5-8H,1-4H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEUQMVIGXFZQU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C([N+](=C(N1[O])C2=CC=C(C=C2)C(=O)[O-])[O-])(C)C)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16KN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carboxy-PTIO potassium salt
Reactant of Route 2
Carboxy-PTIO potassium salt
Reactant of Route 3
Reactant of Route 3
Carboxy-PTIO potassium salt
Reactant of Route 4
Carboxy-PTIO potassium salt
Reactant of Route 5
Carboxy-PTIO potassium salt
Customer
Q & A

A: Carboxy-PTIO potassium salt acts as a nitric oxide scavenger by rapidly reacting with NO, effectively reducing its bioavailability within plant cells [, , ]. This, in turn, can inhibit NO-dependent signaling pathways. For instance, in tobacco suspension cells, cPTIO was shown to reduce the expression of defense-related genes induced by chitooligosaccharides, suggesting NO's involvement in this defense response []. Similarly, in cotton plants subjected to drought stress, pre-treatment with cPTIO was found to influence antioxidant enzyme activities, indicating NO's role in stress responses [].

A: Research on Taxus chinensis var. mairei (a yew species) demonstrated that applying cPTIO under UV-B stress led to a significant increase in the concentration of flavonoids, condensed tannins, total phenolics, and taxol compared to UV-B stress alone []. This suggests that NO scavenging by cPTIO may influence the biosynthesis of these secondary metabolites, potentially as a compensatory mechanism under stress conditions.

A: Yes, researchers often utilize cPTIO alongside NO donors, such as sodium nitroprusside (SNP), to confirm the specific involvement of NO in observed effects. For example, in a study on cotton leaf proteome, researchers used a combination of SNP treatments and cPTIO treatments to differentiate between NO-dependent and NO-independent protein expression changes []. Similarly, in studies on Sorbus pohuashanensis embryo germination, the effects of SNP were compared with those of SNP in combination with cPTIO to confirm NO's role in germination [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.